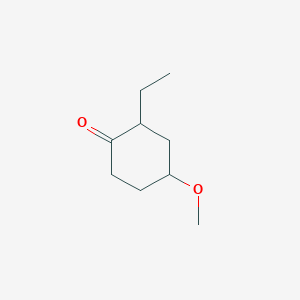

2-Ethyl-4-methoxycyclohexanone

Description

Contextualization within Substituted Cyclohexanone (B45756) Chemistry

Substituted cyclohexanones are cyclic ketones that serve as versatile intermediates in the synthesis of a vast array of organic compounds, from pharmaceuticals to materials. nih.govpnrjournal.com The presence of a carbonyl group within the six-membered ring introduces a site of sp2 hybridization, which slightly flattens the ring compared to cyclohexane (B81311) and influences the conformational preferences of substituents. researchgate.netyoutube.com The reactivity of the ketone and the stereochemical outcome of its reactions are profoundly influenced by the nature and position of substituents on the ring. acs.orgresearchgate.net

The study of these derivatives allows chemists to probe fundamental concepts such as:

Conformational Analysis: Understanding the preference for axial versus equatorial positions of substituents.

Stereoelectronic Effects: How the electronic properties of substituents influence reactivity.

Stereoselective Synthesis: Developing methods to control the three-dimensional arrangement of atoms in a molecule. windows.net

2-Ethyl-4-methoxycyclohexanone, with substituents at the C2 (alpha) and C4 (gamma) positions, provides a rich platform for examining these principles.

Academic Significance of Alkoxy and Alkyl Functionalities on Alicyclic Ketone Systems

The presence of both an alkyl (ethyl) and an alkoxy (methoxy) group on the cyclohexanone ring introduces a fascinating interplay of steric and electronic effects that are of significant academic interest.

| Substituent | A-value (kcal/mol) | Preferred Conformation |

| Ethyl (-CH2CH3) | ~1.75 | Equatorial |

| Methoxy (B1213986) (-OCH3) | ~0.6 | Equatorial |

This table presents generalized A-values for substituents on a cyclohexane ring, which provide a baseline for understanding the conformational preferences in cyclohexanone systems.

The ethyl group at the C2 position and the methoxy group at the C4 position will both preferentially occupy the equatorial position to minimize steric strain. However, the presence of the carbonyl group can alter these preferences due to the removal of one axial hydrogen, which can reduce 1,3-diaxial interactions. youtube.com For the 2-ethyl group, an equatorial position is strongly favored to avoid steric clashes. For the 4-methoxy group, the equatorial preference is also clear. Therefore, the most stable conformation of trans-2-Ethyl-4-methoxycyclohexanone is predicted to have both substituents in the equatorial position.

Stereoelectronic Effects: The methoxy group, being electronegative, can exert an influence on the reactivity of the carbonyl group through space and through the sigma bond framework. For instance, in nucleophilic additions to the carbonyl group, the stereochemical outcome can be influenced by the presence of such "remote polar substituents". researchgate.net Research on 2-heteroatom-substituted cyclohexanones has shown that such substituents have a powerful influence on the stereoselectivity of reactions. acs.orgnih.gov

Current Research Landscape and Emerging Trajectories for Cyclohexanone Derivatives

The field of cyclohexanone chemistry is dynamic, with several emerging research trajectories:

Catalytic Asymmetric Synthesis: A major focus is on the development of new catalysts to produce enantiomerically pure substituted cyclohexanones. This is crucial for the pharmaceutical industry, where a specific stereoisomer of a drug is often the active one. Methods like organocatalyzed asymmetric aldol (B89426) reactions are being refined for this purpose. researchgate.net

Novel Synthetic Methodologies: Researchers are continuously exploring new ways to synthesize highly substituted cyclohexanone rings. This includes cascade reactions, such as the triple Michael reaction, which can build complex molecular architectures in a single step with high diastereoselectivity. d-nb.info Other strategies involve Diels-Alder reactions using novel dienes to create functionalized cyclohexenones, which can then be converted to the saturated cyclohexanone. organic-chemistry.org

Applications in Materials Science: Cyclohexanone derivatives are being investigated as building blocks for liquid crystals and other advanced materials. researchgate.net

Dehydrogenation to Phenols: An innovative strategy involves the palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones to create highly substituted phenols, which are valuable industrial chemicals. nih.gov This method offers a different approach to aromatic substitution patterns compared to classical methods.

While direct research on this compound is not abundant in recent literature, the principles being developed for the synthesis and modification of other substituted cyclohexanones are directly applicable. For example, the synthesis of 2-ethylcyclohexanone (B1346015) can be achieved through the alkylation of a cyclohexanone enamine or enolate. quora.com The introduction of the 4-methoxy group could be envisioned from a starting material like 4-methoxycyclohexanone (B142444), which itself can be synthesized through methods like catalytic oxidation of 4-methoxycyclohexanol. google.com The combination of these synthetic steps, while requiring careful planning to manage regioselectivity and stereoselectivity, falls within the realm of established organic synthesis principles.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13482-27-4 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-ethyl-4-methoxycyclohexan-1-one |

InChI |

InChI=1S/C9H16O2/c1-3-7-6-8(11-2)4-5-9(7)10/h7-8H,3-6H2,1-2H3 |

InChI Key |

STARKTAHWAZNAM-UHFFFAOYSA-N |

SMILES |

CCC1CC(CCC1=O)OC |

Canonical SMILES |

CCC1CC(CCC1=O)OC |

Synonyms |

2-Ethyl-4-methoxycyclohexanone |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 4 Methoxycyclohexanone and Analogues

Strategies for Cyclohexanone (B45756) Ring Construction and Functionalization

The formation of the cyclohexanone framework and the introduction of substituents are central to the synthesis of compounds like 2-Ethyl-4-methoxycyclohexanone. Key methodologies include catalytic hydrogenation, oxidation reactions, and regioselective alkylation.

Catalytic Hydrogenation Routes to Substituted Cyclohexanones

Catalytic hydrogenation is a prominent method for the synthesis of substituted cyclohexanones, often starting from corresponding phenolic compounds. For instance, the selective hydrogenation of 4-substituted phenols can yield 4-substituted cyclohexanones, which are valuable intermediates in the synthesis of liquid-crystal materials. Industrial processes have been developed for the vapor or liquid phase hydrogenation of phenol (B47542) to cyclohexanone with high selectivity using heterogeneous catalysts.

The catalytic hydrogenation of nitrocyclohexane (B1678964) also presents an alternative pathway to various valuable chemicals, including cyclohexanone. This method highlights the versatility of hydrogenation in generating the cyclohexanone core from different precursors. Research has also focused on the selective hydrogenation of lignin-derived alkyl-phenols to alkyl-cyclohexanones, a key step in producing renewable caprolactone. For example, the hydrogenation of p-cresol (B1678582) to 4-methyl-cyclohexanone has been demonstrated with high conversion and selectivity using a Pd/γ-Al2O3 catalyst.

| Starting Material | Product | Catalyst | Key Features |

| 4-Substituted Phenols | 4-Substituted Cyclohexanones | Heterogeneous Catalysts | High selectivity, applicable for liquid-crystal material synthesis. |

| Nitrocyclohexane | Cyclohexanone | Various | Alternative route to valuable chemicals. |

| p-Cresol | 4-Methyl-cyclohexanone | Pd/γ-Al2O3 | High conversion and selectivity, relevant for renewable chemical production. |

Oxidation Reactions in the Synthesis of Cyclohexanone Frameworks

Oxidation reactions are fundamental to the synthesis of cyclohexanones, often involving the oxidation of corresponding cyclohexanols or the direct oxidation of cyclohexane (B81311). The oxidation of cyclohexanol (B46403) to cyclohexanone can be achieved using various oxidizing agents. A notable example is the use of sodium hypochlorite (B82951) in the presence of acetic acid, which forms hypochlorous acid as the active oxidizing species. This method is considered a green chemistry approach as it avoids the use of heavy metals like chromium.

Direct oxidation of cyclohexane to cyclohexanone is an industrially significant process. This typically involves a free radical reaction to form cyclohexyl hydroperoxide, which then decomposes to cyclohexanone and cyclohexanol. Catalysts, such as cobalt salts or nano-gold molecular sieves, are often employed to improve selectivity and yield. Another approach involves the oxidation of cyclohexane using hydrogen peroxide as an oxidant with a H4[α-SiW12O40]/TiO2 catalyst, which can achieve high conversion under mild conditions.

| Starting Material | Oxidizing Agent/Catalyst | Product | Key Features |

| Cyclohexanol | Sodium Hypochlorite/Acetic Acid | Cyclohexanone | Green chemistry method, avoids heavy metals. |

| Cyclohexane | Air/Cobalt Salts or Nano-gold molecular sieves | Cyclohexanone & Cyclohexanol | Industrially relevant, free-radical mechanism. |

| Cyclohexane | Hydrogen Peroxide/H4[α-SiW12O40]/TiO2 | Cyclohexanone & Cyclohexanol | High conversion under mild conditions. |

| 4-Methoxycyclohexanol | Jones Reagent | 4-Methoxycyclohexanone (B142444) | Traditional method with environmental drawbacks. |

Regioselective Alkylation and Substitution Reactions on Ketone Enolates

The introduction of substituents at specific positions on the cyclohexanone ring is often accomplished through the alkylation of ketone enolates. The regioselectivity of this reaction is crucial, as unsymmetrical ketones can form two different enolates. The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed. Strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the less substituted (kinetic) enolate, while weaker bases or higher temperatures lead to the more substituted (thermodynamic) enolate.

The alkylation of cyclohexanone enolates is of significant importance in the synthesis of various biomedical compounds. For instance, the regioselective monoalkylation of ketones can be achieved with high yields by using manganese enolates. This method has been shown to be superior to classical methods using lithium enolates in terms of regioselectivity and the prevention of polyalkylation. The stereochemistry of the alkylation is also a critical aspect, with alkylation of conformationally rigid cyclohexanone enolates often occurring axially.

Stereoselective Approaches in this compound Synthesis

The palladium-catalyzed allylic alkylation of ketone enolates has seen significant development, providing efficient protocols for creating stereocenters. Both stoichiometric asymmetric induction and catalytic asymmetric methods are employed to control the stereochemistry. The alkylation of conformationally constrained cyclohexanones, such as 4-tert-butylcyclohexanone, serves as a model for understanding the stereochemical preferences of these reactions. The axial alkylation of cyclohexanone enolates is generally favored as it allows the ring to transition to a stable chair conformation.

Sustainable and Green Chemistry Methodologies for Cyclohexanone Synthesis

The development of sustainable and environmentally friendly methods for chemical synthesis is a major focus of modern chemistry. In the context of cyclohexanone synthesis, several green methodologies have been explored.

The oxidation of cyclohexanol using sodium hypochlorite (household bleach) is a prime example of a green alternative to traditional methods that use carcinogenic chromium-based oxidants. This reaction produces non-hazardous byproducts like water, sodium chloride, and acetate. Another approach utilizes a non-precious h-WO3 nanorod catalyst for the selective oxidation of cyclohexanol to cyclohexanone with aqueous hydrogen peroxide, offering high yields and catalyst recyclability under mild conditions.

Furthermore, electrosynthesis has emerged as a promising sustainable strategy. One-pot electrochemical synthesis of cyclohexanone oxime from cyclohexanone and aqueous nitrate (B79036) has been demonstrated using a Zn-Cu alloy catalyst under ambient conditions. This method avoids the harsh conditions required for the traditional production of hydroxylamine. Additionally, the development of one-pot syntheses, such as for cyclohexanecarbonitrile (B123593) starting from cyclohexanone, aims to reduce waste and improve atom economy by performing multiple steps in a single reaction vessel.

Chemical Reactivity and Mechanistic Studies of 2 Ethyl 4 Methoxycyclohexanone

Carbonyl Group Transformations

The ketone functionality is a central site for a variety of chemical transformations, including nucleophilic additions, enolate-mediated reactions, and oxidative rearrangements.

Nucleophilic Addition Reactions to the Ketone Moiety

The carbonyl group in 2-Ethyl-4-methoxycyclohexanone is susceptible to nucleophilic attack, a characteristic reaction of ketones. ncert.nic.in This process involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in The reactivity of the ketone is influenced by both steric and electronic factors. The presence of the ethyl group at the α-position and the methoxy (B1213986) group at the γ-position can sterically hinder the approach of bulky nucleophiles. ncert.nic.in

Common nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide (HCN), and the reaction with Grignard reagents to yield tertiary alcohols. ncert.nic.inthermofisher.com For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1,2-dimethyl-4-methoxycyclohexan-1-ol. The mechanism of such additions often involves the coordination of the magnesium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. dss.go.th The stereochemical outcome of these additions is dependent on the direction of nucleophilic attack, which can be influenced by the preferred conformation of the cyclohexane (B81311) ring.

Enolate Chemistry and Alpha-Functionalization Pathways

The presence of α-hydrogens allows this compound to form enolates upon treatment with a suitable base. wikipedia.org Enolates are powerful nucleophiles that can undergo a variety of α-functionalization reactions, most notably alkylation. The regioselectivity of enolate formation is a key consideration, as deprotonation can occur at either the C2 or C6 position.

The formation of the kinetic versus the thermodynamic enolate is governed by the reaction conditions. masterorganicchemistry.com

Kinetic Enolate: Formed faster by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. Deprotonation occurs at the less substituted and more accessible C6 position. masterorganicchemistry.commsu.edu

Thermodynamic Enolate: Favored under equilibrium conditions, using a weaker base or higher temperatures. This results in the more substituted and more stable enolate at the C2 position. masterorganicchemistry.commsu.edu

Alkylation of these enolates with an electrophile, such as an alkyl halide, allows for the introduction of new substituents at the α-position. For example, alkylation of the kinetic enolate would lead to a 2-ethyl-6-alkyl-4-methoxycyclohexanone, while alkylation of the thermodynamic enolate would result in a 2-ethyl-2-alkyl-4-methoxycyclohexanone. libretexts.org The reaction of the dianion of a related 2-ethyl compound with prochiral ketones has been shown to proceed with very high diastereoselectivity. acs.org

Oxidative Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a notable oxidative rearrangement reaction for ketones, converting them into esters or lactones using peroxy acids or other oxidants. thieme-connect.debeilstein-journals.org In the case of cyclic ketones like this compound, this reaction yields a caprolactone. The reaction proceeds via the formation of a Criegee intermediate, followed by the migratory insertion of a carbon atom adjacent to the carbonyl group. beilstein-journals.org

The regioselectivity of the migration is a critical aspect of this reaction. The group with the higher migratory aptitude will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. msu.edu For this compound, the migration of the more substituted C2 carbon (a secondary alkyl group) would be favored over the C6 carbon (also a secondary alkyl group, but the outcome is the same lactone) to form the corresponding ε-caprolactone.

Studies on similar substituted cyclohexanones have demonstrated the utility of various catalytic systems for the Baeyer-Villiger oxidation, including enzymatic and metal-catalyzed approaches. oup.comrsc.org For example, nickel(II) complexes have been used to catalyze the Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802) with molecular oxygen and an aldehyde, affording the corresponding ε-heptanoic lactone with high regioselectivity. oup.com

| Substrate | Catalyst/Reagent | Oxidant | Product | Yield (%) | Reference |

| 2-Methylcyclohexanone | Ni(dpm)₂ | Isovaleraldehyde/O₂ | ε-Heptanoic lactone | 91 | oup.com |

| 4-Methylcyclohexanone (B47639) | Candida Antarctica lipase (B570770) B | (±)-4-methyloctanoic acid/H₂O₂ | (R)-4-Methylcaprolactone | High | rsc.org |

| 4-Ethylcyclohexanone (B1329521) | Lipase | H₂O₂ | 4-Ethylcaprolactone | 99 | rsc.org |

Reactions Involving the Methoxy Substituent

The methoxy group (-OCH₃) is generally stable but can undergo cleavage under specific conditions. One significant reaction is hydrogenolysis, which involves the cleavage of the C-O bond with the addition of hydrogen. In a study on the hydrodeoxygenation of 4-ethyl-2-methoxyphenol, this compound was identified as an intermediate. researchgate.net This intermediate was formed through the hydrogenation of the aromatic ring. Subsequently, the methoxy group was rapidly hydrogenolyzed to yield 4-ethylcyclohexanone and methanol (B129727). researchgate.net This indicates that under catalytic hydrogenation conditions, the methoxy group in this compound can be cleaved.

Cyclohexane Ring Reactivity and Transformations

The cyclohexane ring itself can participate in reactions that alter its saturation level.

Hydrogenation and Dehydrogenation Processes

Hydrogenation: The carbonyl group of this compound can be reduced to a hydroxyl group via catalytic hydrogenation, yielding 2-ethyl-4-methoxycyclohexanol. This reaction is typically carried out using catalysts such as platinum, palladium, or nickel. rsc.org The stereochemistry of the resulting alcohol is dependent on the catalyst and reaction conditions.

Furthermore, as mentioned previously, the formation of this compound can be an intermediate step in the hydrogenation of aromatic precursors. In the conversion of 4-ethyl-2-methoxyphenol, the aromatic ring is first hydrogenated to the corresponding cyclohexanone (B45756) derivative. researchgate.net

Dehydrogenation: While less common for a saturated ketone, dehydrogenation processes can be envisioned to introduce unsaturation into the cyclohexane ring, potentially leading to the formation of a cyclohexenone or a phenolic compound under forcing conditions. For instance, the cyclization of generated dianions can be followed by dehydrogenation to form aromatic systems. chemicalbook.com

Cyclization and Heterocyclization Reactions in the Context of Substituted Cyclohexanones

Substituted cyclohexanones are versatile precursors for the synthesis of various carbocyclic and heterocyclic systems. The reactivity of this compound in such transformations can be inferred from studies on analogous compounds, particularly in the context of forming fused ring systems.

Heterocyclization reactions offer a pathway to nitrogen-containing ring systems. The Fischer indole (B1671886) synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.org This reaction has been successfully applied to various substituted cyclohexanones. tandfonline.comcdnsciencepub.comrsc.org For instance, the reaction of 4-methylcyclohexanone with different phenylhydrazines yields the corresponding tetrahydrocarbazole derivatives. tandfonline.com It is therefore highly probable that this compound would react similarly with phenylhydrazine or its substituted derivatives to yield a 6-methoxy-8-ethyl-1,2,3,4-tetrahydrocarbazole. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.org

Another significant heterocyclization method is the Paal-Knorr synthesis , which is used to generate furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgrsc.orgalfa-chemistry.com A study by Lee et al. demonstrated the synthesis of 5-substituted 4,5,6,7-tetrahydroindoles from 4-substituted cyclohexanones, including 4-methoxycyclohexanone (B142444). umn.edu The process involves the conversion of the cyclohexanone to its enol silyl (B83357) ether, followed by the introduction of a formylmethyl (B1220840) group at the C2 position to create the necessary 1,4-dicarbonyl precursor. This intermediate then undergoes cyclization with ammonia (B1221849) to furnish the tetrahydroindole. umn.edu This three-step sequence provides a viable route to heterocycles from substituted cyclohexanones and could be applied to this compound.

Table 1: Examples of Heterocyclization Reactions with Substituted Cyclohexanones

| Starting Cyclohexanone | Reagent | Reaction Type | Product | Reference |

| 4-Methylcyclohexanone | Phenylhydrazine | Fischer Indole Synthesis | 6-Methyl-1,2,3,4-tetrahydrocarbazole | tandfonline.com |

| 4-Methoxycyclohexanone | 1. TMSCl, Et3N2. Acrolein3. NH3 | Paal-Knorr Synthesis | 5-Methoxy-4,5,6,7-tetrahydroindole | umn.edu |

| Cyclohexanone | 4-Chlorophenylhydrazine | Fischer Indole Synthesis | 6-Chloro-1,2,3,4-tetrahydrocarbazole | alfa-chemistry.com |

Transition Metal-Catalyzed Reactions, including Isomerizations

Transition metal catalysis offers a powerful toolkit for the functionalization and isomerization of organic molecules, including substituted cyclohexanones.

Palladium-catalyzed reactions are particularly prevalent. For instance, palladium catalysts have been employed for the α-arylation of ketones, a reaction that forms a carbon-carbon bond at the α-position. mdpi.comgoogle.comgoogle.comacs.org While a specific example with this compound is not documented, the general methodology using palladium complexes with suitable phosphine (B1218219) ligands is applicable to a wide range of ketones. mdpi.com Another important palladium-catalyzed transformation is the dehydrogenation of cyclohexanone derivatives to form phenols or other aromatic compounds. chemrxiv.org This process can be influenced by the catalyst system and reaction conditions.

Rhodium-catalyzed reactions are notable for their ability to effect isomerizations and cyclizations. Rhodium complexes can catalyze the isomerization of allylic alcohols and the cycloisomerization of dienes. researchgate.netrsc.orgresearchgate.netnih.gov While direct studies on this compound are lacking, research on related systems provides insight. For example, rhodium catalysts have been used for the enantioselective cycloisomerization of α,ω-heptadienes to produce cyclohexenes. rsc.org This type of transformation, if applied to a suitably functionalized derivative of this compound, could lead to the formation of bicyclic structures.

Table 2: Examples of Transition Metal-Catalyzed Reactions of Cyclohexanone Derivatives

| Substrate | Catalyst System | Reaction Type | Product | Reference |

| 2-Methylcyclohexanone | Pd(OAc)2 / BINAP | α-Arylation with bromobenzene | 2-Methyl-2-phenylcyclohexanone | acs.org |

| 4-Methylcyclohexanone | Pd/C | Dehydrogenation | 4-Methylphenol | chemrxiv.org |

| α,α-bisallylaldehyde | Rh(I) / SDP ligand | Enantioselective Cycloisomerization | Chiral cyclohexenecarbaldehyde | rsc.org |

Stereochemical Investigations of 2 Ethyl 4 Methoxycyclohexanone

Conformational Analysis of Alkyl- and Alkoxy-Substituted Cyclohexanones

The stereochemistry of 2-Ethyl-4-methoxycyclohexanone is fundamentally governed by the conformational preferences of its substituents on the cyclohexane (B81311) ring. In its most stable chair conformation, substituents can occupy either an axial or equatorial position. The relative stability of these conformations is influenced by steric and electronic effects.

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. masterorganicchemistry.comlibretexts.org A larger A-value signifies a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org For the ethyl group at the C2 position, the A-value is approximately 1.75-1.8 kcal/mol. masterorganicchemistry.comlibretexts.org The methoxy (B1213986) group at C4 has a smaller A-value, typically around 0.6-0.7 kcal/mol, indicating a weaker, though still significant, preference for the equatorial position. ethernet.edu.et

However, the analysis is more complex than simple additive A-values. The carbonyl group at C1 flattens the ring slightly, altering the standard cyclohexane geometry. ethernet.edu.et Furthermore, the conformational equilibrium of the 4-methoxy group can be influenced by solvent polarity and electrostatic interactions. In some 4-alkoxycyclohexanones, the axial conformer can be stabilized by favorable electrostatic interactions between the alkoxy group and the carbonyl group, a phenomenon that is dependent on the solvent environment. nih.govcdnsciencepub.com Computational studies on related 4-substituted cyclohexanone (B45756) hydrazone salts have shown that protonation can significantly increase the preference for an axial conformer. nih.gov

The most stable conformation of a given stereoisomer of this compound will therefore be the one that best minimizes these steric and electronic repulsions, with a strong tendency to place the bulkier ethyl group in an equatorial position.

Table 1: Conformational Preferences (A-Values) of Substituents

| Substituent | Position | A-Value (kcal/mol) | Preferred Orientation |

|---|---|---|---|

| Ethyl (-CH₂CH₃) | C2 | ~1.75 | Equatorial |

| Methoxy (-OCH₃) | C4 | ~0.6 | Equatorial |

Diastereomeric and Enantiomeric Characterization and Separation

With two chiral centers at C2 and C4, this compound can exist as four distinct stereoisomers: two pairs of enantiomers. These pairs are diastereomers of each other. The specific stereoisomers are (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers constitute one enantiomeric pair, while the (2R, 4S) and (2S, 4R) isomers form the other. These are often referred to as cis and trans isomers based on the relative orientation of the substituents. libretexts.org

Diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic retention times) and can therefore be separated by conventional laboratory techniques such as distillation or chromatography. umn.edu Enantiomers, however, have identical physical properties in an achiral environment, making their separation more challenging.

The separation of the enantiomeric pairs of this compound can be achieved through several methods:

Chiral Derivatization: The ketone can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomeric products. unina.it These diastereomers can then be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.gov Subsequent removal of the chiral auxiliary would yield the pure enantiomers.

Chiral Chromatography: This direct method involves the use of a chiral stationary phase (CSP) in HPLC or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. unina.itsigmaaldrich.com This approach avoids the need for derivatization and subsequent cleavage steps.

The characterization of the individual stereoisomers typically involves spectroscopic techniques like NMR and X-ray crystallography, which can elucidate the relative and absolute configurations of the chiral centers. mdpi.com

Table 2: Possible Stereoisomers of this compound

| Configuration | Relationship |

|---|---|

| (2R, 4R) | Enantiomer of (2S, 4S) |

| (2S, 4S) | Enantiomer of (2R, 4R) |

| (2R, 4S) | Enantiomer of (2S, 4R) |

| (2S, 4R) | Enantiomer of (2R, 4S) |

| (2R, 4R) and (2R, 4S) | Diastereomers |

| (2S, 4S) and (2S, 4R) | Diastereomers |

Stereoselective Induction in Synthetic and Reaction Pathways

The controlled synthesis of a specific stereoisomer of this compound is a significant challenge that relies on stereoselective reactions. Several strategies can be envisioned to control the stereochemistry at the C2 and C4 centers.

One approach involves the stereoselective alkylation of a pre-existing 4-methoxycyclohexanone (B142444) enolate. The formation of either the kinetic or thermodynamic enolate, followed by reaction with an ethyl halide, could potentially control the stereochemistry at the C2 position. The choice of a bulky base and low temperatures typically favors the kinetic product, while higher temperatures and a weaker base allow for equilibration to the more stable thermodynamic product. pharmaxchange.infomasterorganicchemistry.com

Alternatively, cascade or domino reactions can be employed to construct the substituted ring with high diastereoselectivity. For instance, a Michael addition followed by an intramolecular aldol (B89426) condensation is a powerful method for synthesizing highly substituted cyclohexanones. beilstein-journals.orgresearchgate.net The stereochemical outcome of these reactions is often directed by the catalyst and reaction conditions used. Asymmetric aminocatalysis, using chiral primary or secondary amines, has emerged as a potent tool for controlling the enantioselectivity of such transformations. acs.org

Another key reaction is the stereoselective reduction of a corresponding unsaturated precursor, such as 2-ethyl-4-methoxycyclohex-2-en-1-one. The facial selectivity of the hydride attack (e.g., using sodium borohydride) is governed by steric and electronic factors, leading to the preferential formation of one diastereomer of the resulting alcohol, which can then be oxidized to the desired ketone. researchgate.net Enzyme-catalyzed reductions, for example using horse liver alcohol dehydrogenase (HLADH), can also offer high stereoselectivity, though the product distribution can be sensitive to reaction conditions. cdnsciencepub.com

Equilibrium and Kinetic Studies of Stereoisomer Interconversion

Stereoisomers of this compound can interconvert under certain conditions. The most significant pathway for interconversion is epimerization at the C2 position, which is adjacent to the carbonyl group. wikipedia.org This process occurs via the formation of an enol or enolate intermediate, a phenomenon known as keto-enol tautomerism. fiveable.mepressbooks.pub

The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. masterorganicchemistry.com In the presence of a base, a proton is removed from the α-carbon (C2) to form a planar, resonance-stabilized enolate ion. Reprotonation of this enolate can occur from either face, leading to a mixture of epimers at C2. youtube.com Similarly, under acidic conditions, the carbonyl oxygen is protonated, followed by removal of an α-proton to form the enol.

The interconversion between the C2 epimers is a classic example of kinetic versus thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: Under irreversible conditions (e.g., strong, bulky base like LDA at low temperature), the kinetically favored product is formed faster. This usually corresponds to the removal of the less sterically hindered α-proton. pharmaxchange.infoyoutube.com

Thermodynamic Control: Under reversible conditions (e.g., weaker base, higher temperature, longer reaction times), the system reaches equilibrium, and the most thermodynamically stable product predominates. This usually corresponds to the formation of the more substituted, and thus more stable, enolate. masterorganicchemistry.comwikipedia.org

The interconversion of chair conformations (ring flipping) is a much faster process that does not involve the breaking of bonds. However, epimerization at C4, which is not α to the carbonyl, is not possible through this keto-enol mechanism and would require more drastic chemical transformations. Therefore, a given diastereomer, such as (2R, 4R), can epimerize to the (2S, 4R) form, but not to the (2R, 4S) form under these conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-Ethyl-4-methoxycyclohexanone. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

The ethyl group protons would appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The methoxy (B1213986) group protons would present as a sharp singlet. The protons on the cyclohexanone (B45756) ring would appear as complex multiplets in the upfield region, with their specific chemical shifts and coupling patterns being highly dependent on their axial or equatorial position and their proximity to the carbonyl, ethyl, and methoxy substituents. The proton at C-2, being adjacent to the carbonyl and bearing the ethyl group, and the proton at C-4, attached to the carbon with the methoxy group, would have characteristic chemical shifts.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ethyl -CH₃ | ~0.9 | Triplet (t) |

| Ethyl -CH₂ | ~1.6 | Quartet (q) |

| Ring Protons (C3, C5, C6) | ~1.5 - 2.5 | Multiplets (m) |

| C2-H | ~2.3 - 2.6 | Multiplet (m) |

| OCH₃ | ~3.3 | Singlet (s) |

| C4-H | ~3.5 - 3.8 | Multiplet (m) |

The ¹³C NMR spectrum reveals the number of unique carbon environments and their nature. A key feature is the downfield signal for the carbonyl carbon (C=O) of the ketone, typically appearing around 210 ppm. The carbon attached to the methoxy group (C-4) and the methoxy carbon itself would also show characteristic downfield shifts due to the oxygen's deshielding effect. The remaining carbons of the ethyl group and the cyclohexanone ring would appear at higher field strengths. Data for similar structures like 2-methylcyclohexanone (B44802) and 2-methoxycyclohexanone (B1203222) can be used to predict the approximate chemical shifts. chemicalbook.comchemicalbook.com

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~211 |

| C2 | ~50 |

| C3 | ~30 |

| C4 | ~75 |

| C5 | ~32 |

| C6 | ~41 |

| Ethyl -CH₂ | ~25 |

| Ethyl -CH₃ | ~12 |

| OCH₃ | ~56 |

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and relative stereochemistry. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It would show correlations between the ethyl CH₂ and CH₃ protons, and among the adjacent protons on the cyclohexanone ring, helping to trace the proton-proton connectivity network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. princeton.edu It provides a direct link between the ¹H and ¹³C assignments. For example, the singlet at ~3.3 ppm would correlate with the carbon signal at ~56 ppm, confirming their assignment to the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comyoutube.com It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methoxy protons to the C-4 carbon, and from the ethyl protons to both C-2 and C-3. The protons on C-3 would show correlations to the carbonyl carbon (C-1), confirming the ring structure. The relative stereochemistry (cis/trans isomerism at C-2 and C-4) can be inferred from coupling constants and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z), which allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₁₆O₂. nih.gov The calculated exact mass would be 156.11503 Da. nih.gov

Electron ionization mass spectrometry (EI-MS) also reveals characteristic fragmentation patterns that provide structural clues. The fragmentation of cyclic ketones and ethers is well-understood and involves several key pathways. miamioh.eduthieme-connect.de

Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. This can lead to the loss of the ethyl radical (•CH₂CH₃, 29 Da) or other ring fragments.

Loss of Methoxy Group: Cleavage of the C-O bond at C-4 can result in the loss of a methoxy radical (•OCH₃, 31 Da) or a molecule of methanol (B129727) (CH₃OH, 32 Da).

McLafferty Rearrangement: While less common in simple cyclohexanones without long side chains, intramolecular hydrogen transfer followed by cleavage can occur.

Ring Cleavage: The cyclohexanone ring can undergo various cleavage pathways, leading to characteristic fragment ions. A common fragmentation for cyclohexanones produces a base peak at m/z = 55. miamioh.eduthieme-connect.de

Interactive Table 3: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Lost Fragment | Fragment Formula |

| 156.1150 | - | [C₉H₁₆O₂]⁺• (Molecular Ion) |

| 127.0810 | •C₂H₅ | [C₇H₁₁O₂]⁺ |

| 125.1017 | •OCH₃ | [C₉H₁₅O]⁺ |

| 98.0732 | C₃H₆O | [C₆H₁₀O]⁺• |

| 84.0575 | C₄H₈O | [C₅H₈O]⁺• |

| 55.0184 | C₅H₉O₂ | [C₄H₃O]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum is expected in the range of 1710-1720 cm⁻¹, which is characteristic of a saturated six-membered ring ketone.

C-O-C Stretch: The ether linkage will produce characteristic stretching vibrations, typically seen as strong bands in the IR spectrum between 1050-1150 cm⁻¹. researchgate.net

C-H Stretch: The C-H bonds of the alkyl portions (ethyl group and cyclohexyl ring) will show multiple stretching bands in the region of 2850-3000 cm⁻¹.

C-H Bend: Bending vibrations for CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Therefore, the C-C backbone and C-H stretching vibrations can be prominent. americanpharmaceuticalreview.com Analysis of the low-frequency region in the Raman spectrum can also provide insights into the conformational properties of the cyclohexanone ring.

Interactive Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ketone | 1710 - 1720 | Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-O-C Stretch | Ether | 1050 - 1150 | Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

This compound possesses two stereogenic centers at positions C-2 and C-4. This means the compound can exist as four stereoisomers: two pairs of enantiomers (RR/SS and RS/SR). Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of these chiral molecules. researchgate.netrsc.org

These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. researchgate.net The carbonyl group (C=O) acts as a chromophore, exhibiting a weak n→π* electronic transition around 280-300 nm. psu.edu Although weak in standard UV-Vis absorption, this transition is sensitive to the chiral environment and gives rise to a distinct signal (a Cotton effect) in ECD/ORD spectra.

The sign and magnitude of the Cotton effect can be predicted using semi-empirical rules, most notably the octant rule for ketones. psu.eduresearchgate.net This rule divides the space around the carbonyl group into eight octants, with substituents in certain octants making positive or negative contributions to the Cotton effect. By analyzing the conformational preferences of the cyclohexanone ring (typically a chair conformation) and the positions of the ethyl and methoxy groups within the octants, the predicted ECD spectrum can be compared to the experimental one to assign the absolute configuration (R or S) at each stereocenter. psu.edu Computational methods can also be used to calculate theoretical ECD spectra for each possible stereoisomer, providing a more robust method for absolute configuration assignment when compared with experimental data. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's geometry, energy, and electronic properties with high accuracy. tandfonline.comnih.gov For 2-Ethyl-4-methoxycyclohexanone, these calculations can predict the stability of its various isomers and conformers.

The electronic structure dictates the molecule's reactivity. For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate sites susceptible to nucleophilic or electrophilic attack. In substituted cyclohexanones, the presence of an exocyclic C=O bond leads to a more rapid interconversion between axial and equatorial conformations compared to their cyclohexane (B81311) counterparts. tandfonline.com

Energetic studies focus on the relative stabilities of different molecular arrangements. For 2-substituted cyclohexanones, the preference for a substituent to be in an axial or equatorial position is a classic conformational problem. This preference is influenced by a combination of steric hindrance, dipole-dipole interactions, and stereoelectronic effects like the generalized anomeric effect. tandfonline.comtandfonline.com While specific experimental and computational energetics for this compound are not widely published, studies on analogous compounds like 2-methoxycyclohexanone (B1203222) provide a framework for what to expect. tandfonline.comnih.gov High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, have been successfully used to determine the gas-phase enthalpies of formation for similar substituted ketones like methoxy-indanones. mdpi.com

Table 1: Illustrative Energetic Data for Related Substituted Cyclohexanones

This table, based on findings for similar compounds, illustrates the type of data obtained from quantum chemical calculations. The values represent the calculated energy difference between the equatorial and axial conformers. A positive value indicates the equatorial conformer is more stable.

| Compound | Method | ΔE (eq-ax) (kcal/mol) | Reference |

| 2-Fluorocyclohexanone | CBS-4 | -0.45 (vapor phase) | tandfonline.com |

| 2-Methoxycyclohexanone | B3LYP/6-311+G** | (Data not specified) | tandfonline.com |

| 2-Methylcyclohexanone (B44802) | Ab initio | 1.58 (in Chloroform) | researchgate.net |

Note: Data for this compound is not available and would require specific computational studies.

Molecular Dynamics and Conformational Space Exploration

While quantum chemical calculations provide static pictures of molecules at their energy minima, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. rsc.orgrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, vibrates, and changes conformation. rsc.org

For this compound, MD simulations can explore its vast conformational space. The cyclohexanone (B45756) ring can exist in chair, boat, and twist-boat conformations, and the ethyl and methoxy (B1213986) substituents can adopt various orientations. MD simulations can map the potential energy surface, identifying the most stable conformers and the energy barriers between them. rsc.orgnih.gov These simulations are particularly powerful when studying the molecule in a solvent, as they can explicitly model the interactions between the solute and solvent molecules, which can significantly influence conformational preferences. rsc.orgmdpi.com

In the context of drug design, MD simulations are used to study the stability of a ligand within a protein's binding site. nih.govnih.gov For example, simulations on substituted 2,6-diarylidene cyclohexanone analogs have been used to confirm the stability of protein-ligand complexes. nih.govnih.gov Such an approach could be applied to understand the interaction of this compound with biological targets.

Elucidation of Reaction Mechanisms through Transition State Calculations

Understanding how a chemical reaction occurs requires identifying the transition state (TS) — the highest energy point along the reaction pathway. academie-sciences.fr Quantum chemical methods are invaluable for locating and characterizing transition states, providing insights into reaction barriers and selectivity. ethz.ch

A key reaction of cyclohexanones is nucleophilic addition to the carbonyl group. The stereoselectivity of this addition (i.e., whether the nucleophile attacks from the axial or equatorial face) is a subject of extensive study. academie-sciences.frnih.govacs.org Computational studies on various 2-substituted cyclohexanones have shown that the facial selectivity depends on a delicate balance of torsional strain, steric effects, and electrostatic interactions in the transition state. academie-sciences.frvub.be

For a compound like this compound, transition state calculations could predict the outcome of reactions such as reduction with hydrides (e.g., LiAlH₄). vub.be Benchmark studies have evaluated the performance of different density functionals for calculating the kinetics of hydride reductions of 2-substituted cyclohexanones, highlighting the importance of choosing the appropriate computational method. vub.be The calculations would involve modeling the approach of the nucleophile to both faces of the carbonyl group and determining the energy of the respective transition states (TSaxial and TSequatorial). The difference in these energies allows for a prediction of the product ratio.

Table 2: Illustrative Transition State Energy Data for Nucleophilic Addition

This table conceptualizes the data that would be generated from a transition state calculation for a generic nucleophilic addition to a substituted cyclohexanone.

| Parameter | Axial Attack | Equatorial Attack |

| Transition State Structure | TSaxial | TSequatorial |

| Activation Energy (ΔG‡) | Ea(axial) | Ea(equatorial) |

| Key Bond Distances (Å) | Nu---C, C=O | Nu---C, C=O |

| Imaginary Frequency (cm⁻¹) | νaxial | νequatorial |

This is a representative table. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. lew.roresearchgate.net These predictions are a crucial link between theoretical models and experimental reality. By comparing calculated spectra with experimental ones, the accuracy of the computational model and the proposed molecular structures can be validated. nih.govlew.ro

For this compound, DFT calculations (e.g., using the B3LYP functional) can predict its ¹H and ¹³C NMR spectra. researchgate.net The calculated chemical shifts for different conformers can help in assigning the signals in the experimental spectrum and determining the equilibrium populations of these conformers in solution.

Similarly, IR spectroscopy is sensitive to molecular conformation. Theoretical calculations on 2-methoxycyclohexanone have shown that different conformers (axial vs. equatorial) exhibit distinct carbonyl (C=O) stretching frequencies. nih.gov The analysis of the experimental IR spectrum in different solvents, guided by these calculations, can provide detailed information about the conformational equilibrium. nih.gov A similar approach for this compound would involve calculating the vibrational frequencies for its stable conformers and comparing them with measured IR spectra to unravel its conformational behavior.

Applications and Strategic Role in Complex Molecule Synthesis

2-Ethyl-4-methoxycyclohexanone as a Key Synthetic Intermediate

As a substituted cyclohexanone (B45756), this compound is poised to be a versatile precursor in a multitude of organic reactions. The ketone moiety can readily undergo nucleophilic additions, reductions, and alpha-functionalization. The ethyl group at the C-2 position can influence the stereochemical outcome of reactions at the carbonyl group and the adjacent carbon atom. Furthermore, the methoxy (B1213986) group at the C-4 position can direct certain reactions and can itself be a site for chemical modification, such as ether cleavage to reveal a hydroxyl group.

These features make this compound a potentially valuable starting material for constructing more complex carbocyclic and heterocyclic systems. Its bifunctional nature, possessing both a ketone and an ether, allows for sequential and selective reactions, a key strategy in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 13482-27-4 |

| IUPAC Name | 2-ethyl-4-methoxycyclohexan-1-one |

| Data sourced from PubChem. nih.gov |

Contributions to the Synthesis of Biologically Active Molecules and Natural Products

Although direct evidence of the use of this compound in the total synthesis of specific biologically active molecules or natural products is not prominently documented, its structural motifs are present in numerous natural compounds. Substituted cyclohexanone rings are core components of various terpenoids, alkaloids, and steroids, many of which exhibit significant pharmacological properties.

The potential for this compound to serve as a chiral building block is noteworthy. Enantioselective synthesis starting from or involving this compound could lead to the construction of stereochemically complex and biologically active molecules. The strategic placement of its functional groups could facilitate the formation of key bond connections in the assembly of intricate natural product skeletons. For instance, related cyclohexanone derivatives are known to be precursors in the synthesis of various natural products. acs.orgrsc.orgrsc.org

Utility in the Development of Specialty Chemicals and Advanced Materials

The development of novel specialty chemicals and advanced materials often relies on the availability of unique molecular building blocks. While specific applications of this compound in this domain are not detailed in the literature, its structure suggests potential utility.

For example, it could serve as a monomer or a precursor to monomers for polymerization reactions, leading to the creation of specialty polymers with tailored properties. The methoxy group could enhance solubility or act as a site for post-polymerization modification. Furthermore, its derivatives could find use as additives, plasticizers, or components in the formulation of coatings and resins. The broader field of materials science continuously seeks novel organic molecules to create materials with advanced optical, electronic, or mechanical properties, and molecules like this compound could theoretically contribute to these advancements. researchgate.net

Q & A

Q. What are the established laboratory-scale synthetic routes for 2-Ethyl-4-methoxycyclohexanone?

- Methodological Answer : Two primary approaches are inferred from analogous compounds:

- Enzymatic Reduction : Use baker’s yeast or P-450 monooxygenase to reduce a diketone precursor (e.g., 4-methoxy-2-ethyl-1,4-cyclohexanedione). This method offers high enantiomeric excess (>90%) under mild conditions .

- Catalytic Oxidation : Apply transition-metal catalysts (e.g., Pd/C or Ru-based systems) to oxidize a substituted cyclohexanol precursor. Reaction conditions (temperature, solvent, and catalyst loading) must be optimized to avoid over-oxidation .

Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using ethyl acetate/hexane gradients.

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for the methoxy group (δ 3.2–3.4 ppm, singlet) and ethyl group (δ 1.2–1.5 ppm triplet for CH2CH3). The cyclohexanone carbonyl carbon adjacent to substituents may split signals due to conformational isomerism .

- 13C NMR : The ketone carbonyl appears at δ 205–215 ppm. Methoxy carbons resonate at δ 50–55 ppm .

- IR : Strong C=O stretch near 1700–1750 cm⁻¹ and C-O (methoxy) at 1250–1050 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 170.1 (C10H16O2) with fragmentation patterns indicating loss of ethyl (m/z 127) or methoxy (m/z 141) groups .

Advanced Research Questions

Q. How do the ethyl and methoxy substituents influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Steric Effects : The ethyl group at C2 creates steric hindrance, directing nucleophiles (e.g., Grignard reagents) to attack the less hindered C6 position.

- Electronic Effects : The methoxy group at C4 donates electron density via resonance, reducing the electrophilicity of the carbonyl carbon. This necessitates stronger nucleophiles or Lewis acid catalysts (e.g., BF3·Et2O) to activate the carbonyl .

Experimental Design : Compare reaction rates and regioselectivity using substituted cyclohexanones (e.g., 4-methoxy vs. unsubstituted) under identical conditions. Quantify via HPLC or kinetic studies.

Q. What are the contradictions in reported enantioselective synthesis yields, and how can they be resolved?

- Methodological Answer :

- Data Contradictions : Enzymatic methods (e.g., baker’s yeast) often report >90% ee, while chemical catalysts (e.g., chiral oxazaborolidines) may yield 70–85% ee due to competing pathways .

- Resolution Strategies :

Optimize pH and temperature for enzymatic reactions to enhance enzyme-substrate compatibility.

Use chiral additives (e.g., tartaric acid derivatives) to suppress racemization in chemical syntheses .

Validation : Compare enantiomeric excess via chiral HPLC or polarimetry.

Safety and Handling

Q. What precautions are critical when handling this compound in a research laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .

- Storage : Keep in a cool, dry place under nitrogen to prevent oxidation. Store away from strong acids/bases .

Data Analysis and Reporting

Q. How should researchers address discrepancies in thermodynamic data (e.g., ΔfH°) for this compound?

- Methodological Answer :

- Source Comparison : Cross-reference NIST Chemistry WebBook values (if available) with experimental data from bomb calorimetry or computational methods (DFT calculations) .

- Error Analysis : Quantify uncertainties from instrument calibration (e.g., ±2 kJ/mol for calorimetry) and methodological biases (e.g., solvent effects in DFT) .

Documentation : Report raw data, normalization steps, and statistical confidence intervals in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.